molecular formula C18H31N5O B4531369 5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide

5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide

Cat. No.: B4531369
M. Wt: 333.5 g/mol
InChI Key: XQJMXZAAYLUKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Scientific Research Applications

5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety. Common reagents used in these reactions include hydrazines, aldehydes, and ketones. The reaction conditions often involve heating under reflux with appropriate solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-2-methylpyrazole-3-carboxamide: Lacks the piperidine moiety, resulting in different chemical properties.

    N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide: Similar structure but without the ethyl and methyl groups on the pyrazole ring.

Uniqueness

5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O/c1-4-14-12-17(22(3)20-14)18(24)19-15-6-5-9-23(13-15)16-7-10-21(2)11-8-16/h12,15-16H,4-11,13H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJMXZAAYLUKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)NC2CCCN(C2)C3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide
Reactant of Route 3
5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
5-ethyl-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.